N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)cyclopropanesulfonamide
CAS No.: 2640958-10-5
Cat. No.: VC11850619
Molecular Formula: C15H21N5O2S
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640958-10-5 |
|---|---|
| Molecular Formula | C15H21N5O2S |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C15H21N5O2S/c1-19-14-13(5-2-8-16-14)17-15(19)20-9-3-4-11(10-20)18-23(21,22)12-6-7-12/h2,5,8,11-12,18H,3-4,6-7,9-10H2,1H3 |
| Standard InChI Key | BNFPFZIGCWWSRX-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=CC=N2)N=C1N3CCCC(C3)NS(=O)(=O)C4CC4 |
| Canonical SMILES | CN1C2=C(C=CC=N2)N=C1N3CCCC(C3)NS(=O)(=O)C4CC4 |
Introduction
N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)cyclopropanesulfonamide is a complex organic compound that incorporates several distinct structural elements, including an imidazo[4,5-b]pyridine ring, a piperidine moiety, and a cyclopropanesulfonamide group. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be influenced by the presence of these functional groups.
Synthesis Steps:
-
Formation of Imidazo[4,5-b]pyridine Core: This involves condensation reactions between appropriate precursors to form the imidazo[4,5-b]pyridine ring.
-
Attachment of Piperidine Moiety: This can be achieved through nucleophilic substitution or reductive amination reactions.
-
Introduction of Cyclopropanesulfonamide Group: This step typically involves the reaction of a cyclopropane derivative with a sulfonamide-forming reagent.
Biological Activity
The biological activity of N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)cyclopropanesulfonamide could be influenced by its structural components. The imidazo[4,5-b]pyridine ring is known for its presence in compounds with various biological activities, including fungicidal and anti-inflammatory properties . The piperidine moiety is common in drugs affecting the central nervous system, while sulfonamides are known for their antimicrobial activity.
Potential Applications:
-
Antimicrobial Agents: Sulfonamide groups are traditionally associated with antimicrobial activity.
-
Central Nervous System (CNS) Agents: The presence of piperidine could suggest potential CNS activity.
-
Anti-inflammatory Agents: Depending on the specific structural features, this compound might exhibit anti-inflammatory properties.
Spectroscopic Characterization
Characterization of N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-3-yl)cyclopropanesulfonamide would typically involve spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry).
NMR Spectroscopy:
-
1H NMR: Expected signals include those for the imidazo[4,5-b]pyridine ring, piperidine protons, and cyclopropane protons.
-
13C NMR: Would provide information on the carbon environments within the molecule.
Mass Spectrometry:
-
GC-MS or LC-MS: Useful for confirming the molecular weight and structure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume